molecular formula C16H17N3O3 B4724356 methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate

methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate

Cat. No.: B4724356
M. Wt: 299.32 g/mol
InChI Key: QGRHLPKKAJCVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate is a pyrimido-benzimidazole derivative characterized by a fused heterocyclic core with ester, ethyl, and methyl substituents. The presence of the methyl ester group at the acetoxy position and alkyl substituents (3-ethyl, 2-methyl) may influence solubility, stability, and intermolecular interactions compared to simpler analogs .

Properties

IUPAC Name

methyl 2-(3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-4-11-10(2)18(9-14(20)22-3)16-17-12-7-5-6-8-13(12)19(16)15(11)21/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRHLPKKAJCVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimido group. The final step involves the esterification of the resulting compound to form the acetate ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate with structurally related pyrimido-benzimidazole derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectroscopic Data References
This compound 3-ethyl, 2-methyl, methyl ester Not provided Not available Not available N/A
Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate (CAS: 879616-49-6) No ethyl/methyl substituents Not provided Discontinued Not reported
Methyl (Z)-2-((4-chlorophenyl)amino)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5p) 4-chlorophenyl, phenyl, methyl ester Calculated: ~510 >300 FT-IR: 3398 cm⁻¹ (N-H), 1679 cm⁻¹ (C=O); $^1$H NMR: δ 3.48 (OCH₃), 7.07–7.62 (aromatic protons)
N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide 4-fluorophenyl, phenyl, acetamide 416.46 Not available Not reported

Structural Differences and Implications

  • Substituent Effects : The 3-ethyl and 2-methyl groups in the target compound likely enhance lipophilicity compared to the unsubstituted analog (CAS: 879616-49-6) . This could improve membrane permeability but reduce aqueous solubility.
  • Ester vs. Amide Functionality : The methyl ester group in the target compound and compound 5p may confer higher metabolic lability compared to the acetamide group in the fluorophenyl derivative .
  • Aromatic Substitution : Compound 5p’s 4-chlorophenyl and phenyl groups contribute to its high melting point (>300°C), suggesting strong π-π stacking and hydrogen bonding, whereas the target compound’s alkyl groups may favor weaker van der Waals interactions .

Spectroscopic and Analytical Data

  • Compound 5p exhibits distinct FT-IR peaks for N-H (3398 cm⁻¹) and carbonyl groups (1679 cm⁻¹), which are critical for confirming hydrogen bonding and conjugation patterns . The target compound’s IR spectrum would likely show similar carbonyl stretches but differences in alkyl C-H vibrations due to ethyl/methyl substituents.
  • $^1$H NMR: The absence of aromatic amino protons (e.g., NHamid in compound 5p) in the target compound’s structure would simplify its NMR profile, with signals primarily from alkyl and ester protons .

Q & A

Q. What are the optimal synthetic routes for methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of aminobenzothiazole derivatives with ketones or esters under solvent-free conditions at 60°C for 4–5 hours . Alternative approaches include refluxing intermediates in DMF with catalysts like Na₂S₂O₅ to form benzimidazole cores . Reaction monitoring via TLC (e.g., Petroleum ether:EtOAc 1:4) ensures completion, followed by purification via water/diethyl ether washing .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and substituent positions, particularly for distinguishing pyrimido-benzimidazole core protons . High-Performance Liquid Chromatography (HPLC) with a C18 column and ammonium acetate buffer (pH 6.5) ensures purity quantification . Mass spectrometry (MS) and IR spectroscopy validate molecular weight and functional groups .

Q. What pharmacological activities are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Pyrimido-benzimidazole derivatives exhibit anti-inflammatory, analgesic, and antitumor activities due to interactions with cyclooxygenase (COX) and kinase enzymes . In vitro assays (e.g., MTT for cytotoxicity) and molecular docking studies against targets like EGFR or tubulin are recommended to validate these hypotheses .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies using HPLC under varying pH (e.g., ammonium acetate buffer pH 6.5 ) reveal degradation kinetics. Predicted pKa values (~4.93) suggest protonation states influence solubility and hydrolysis rates . Accelerated stability testing at 40°C/75% RH over 6 months is advised for long-term storage guidelines.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

  • Methodological Answer : Solvent-free conditions at 60°C minimize side reactions and enhance atom economy . Catalytic additives like Cs₂CO₃ in DMF improve cyclization efficiency for fused heterocycles . DoE (Design of Experiments) frameworks can optimize temperature, stoichiometry, and catalyst loading while monitoring via in-situ FTIR .

Q. What strategies address low aqueous solubility for in vivo studies?

  • Methodological Answer : Prodrug derivatization (e.g., ester-to-acid conversion via hydrolysis ) or co-solvent systems (PEG-400/water) enhance bioavailability . Micellar encapsulation using poloxamers or lipid nanoparticles improves pharmacokinetic profiles. Computational solubility prediction via Hansen parameters guides formulation .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) clarify target specificity . Purity reassessment via HPLC-MS identifies batch-to-batch variability . Meta-analysis of structural analogs (e.g., pyrazole or thiazole derivatives) highlights substituent-dependent activity trends .

Q. What structural modifications enhance selectivity for target enzymes like kinases or COX-2?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies guided by docking simulations (AutoDock Vina) identify critical residues (e.g., hydrophobic pockets in COX-2 ). Introducing electron-withdrawing groups (e.g., -CN) at the 4-position or replacing ethyl with cyclopropyl modulates steric and electronic interactions .

Q. Which computational methods predict reactivity and metabolic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites of electrophilic attack . ADMET predictors (e.g., SwissADME) simulate cytochrome P450 metabolism and toxicity. Molecular Dynamics (MD) simulations model binding kinetics in physiological environments .

Q. What challenges arise when scaling up synthesis from milligram to kilogram quantities?

  • Methodological Answer :
    Solvent-free protocols reduce waste but require efficient heat transfer systems for large-scale reactors . Continuous flow chemistry improves reproducibility for intermediates prone to oxidation . Final purification via column chromatography is replaced with recrystallization (ethanol/water) or centrifugal partition chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.